[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-chlorophenyl)methanone
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Methionine and Amino Acid Transport
Research on methionine, a sulfur-containing amino acid, explores its critical biological functions, including protein synthesis, methylation reactions, and antioxidant system components. Studies on transport proteins related to methionine absorption in the gastrointestinal tract highlight the intricate mechanisms governing amino acid uptake and their implications for health and disease (Mastrototaro et al., 2016)[https://consensus.app/papers/gastrointestinal-methionine-shuttle-priority-handling-mastrototaro/8c25909a82de54b299a3ac2e0c8b363e/?utm_source=chatgpt].
Environmental Impact of Chlorophenols
Chlorophenols are a group of chemicals with environmental significance due to their use and the resulting pollution. Research in this area focuses on the toxic effects of chlorophenols in aquatic ecosystems, elucidating their persistence, bioaccumulation, and impact on aquatic life, which could be analogous to studying the environmental aspects of complex organic compounds (Peng et al., 2016)[https://consensus.app/papers/chlorophenols-municipal-solid-waste-incineration-review-peng/8086bba62ad2514ab5f92b2fb94f3113/?utm_source=chatgpt].
Biodegradation and Remediation
The study of organic pollutants' biodegradation, including how enzymes and redox mediators facilitate the degradation of recalcitrant compounds, provides insights into the removal of harmful substances from the environment. This research is crucial for developing strategies to mitigate the environmental impact of various organic compounds, including complex molecules like the one (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt].
Molecular Biology and Cancer Research
The exploration of molecular pathways in cancer, including how certain compounds can induce apoptosis or affect cell proliferation, is a key area of scientific research. Understanding these mechanisms is crucial for developing new therapeutic strategies against various forms of cancer (Zeng et al., 2019)[https://consensus.app/papers/antitumor-effects-chrysophanol-malignant-optic-nerve-zeng/5b93e71c1bd8573db9c372193ff3eb41/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that thiazole derivatives, including “2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone”, may have potential for future drug development.
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYOKCBQRBLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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